4-(4-Aminophenyl)morpholin-3-one
Overview
Description
4-(4-Aminophenyl)morpholin-3-one is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is a derivative of morpholine, featuring an aminophenyl group attached to the morpholinone ring. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs .
Mechanism of Action
Target of Action
The primary target of 4-(4-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It acts at the convergence point of the extrinsic and intrinsic coagulation pathways . As a component of the prothrombinase complex, Factor Xa converts prothrombin to thrombin via proteolysis .
Mode of Action
This compound serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this pocket, it inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .
Biochemical Pathways
The compound affects the coagulation pathways by inhibiting Factor Xa . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in blood clot formation . As a result, the downstream effects include a reduction in thrombogenesis, which is the formation of potentially harmful blood clots .
Pharmacokinetics
This compound, as a non-benzamidine compound, was developed to have more favorable oral profiles .
Result of Action
The inhibition of Factor Xa by this compound leads to a decrease in thrombin production . This results in a reduced ability for blood to form clots, thereby preventing thromboembolic diseases . The compound has shown excellent in vitro and in vivo efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s important to note that the compound should be stored at room temperature to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)morpholin-3-one typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. One common method uses anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst . The reaction is carried out in a polar solvent at room temperature, resulting in high purity and yield .
Another method involves the amidation of p-nitroaniline followed by catalytic hydrogenation to obtain p-acyl-substituted aminophenylamin. This intermediate undergoes further reactions, including amidation, halogenation, or sulfonylation, followed by condensation cyclization to yield 4-(4-substituted acylaminophenyl)morpholin-3-one. The final step involves removing the acyl protecting group to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of environmentally friendly reducing agents, such as ammonium formate, and mild reaction conditions make the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Reducing Agents: Anhydrous ammonium formate, hydrogen gas.
Catalysts: Palladium on carbon.
Solvents: Polar solvents such as ethanol.
Major Products
The major product of the reduction reaction is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
4-(4-Aminophenyl)morpholin-3-one is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly rivaroxaban, an anticoagulant . Its applications extend to:
Chemistry: Used in the preparation of morpholine-based compounds.
Biology: Studied for its potential biological activities.
Medicine: Intermediate in drug synthesis, particularly for anticoagulants.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one: The precursor in the synthesis of 4-(4-Aminophenyl)morpholin-3-one.
Morpholine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of important pharmaceuticals like rivaroxaban. Its ability to undergo various chemical reactions and its role in drug synthesis highlight its significance in the pharmaceutical industry .
Properties
IUPAC Name |
4-(4-aminophenyl)morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458314 | |
Record name | 4-(4-aminophenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438056-69-0 | |
Record name | 4-(4-Aminophenyl)morpholin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438056-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)-3-morpholinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-aminophenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-AMINOPHENYL)-3-MORPHOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Aminophenyl)morpholin-3-one in pharmaceutical research?
A1: this compound is a crucial building block in the synthesis of factor Xa inhibitors, a class of anticoagulant drugs. [, , , ]. Notably, it serves as a key intermediate in the production of Rivaroxaban, a widely used drug for preventing blood clots [, , ].
Q2: What are some of the synthetic routes employed to produce this compound?
A2: Several synthetic strategies exist, including a multi-step process starting from N-phenyl ethanol amine []. Another approach involves the reduction of 4-(4-Nitrophenyl)morpholin-3-one using hydrogen as a reducing agent in a water-based solvent system [].
Q3: Has this compound been incorporated into other heterocyclic systems for drug discovery?
A3: Yes, researchers have successfully incorporated this compound into various heterocyclic scaffolds, including triazolo[1,5-a]pyrimidine [], 2,4,6-trisubstituted 1,3,5-triazine [], and 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives [], to explore their potential antimicrobial activities.
Q4: Are there any studies investigating the fluorescence properties of derivatives containing the this compound moiety?
A4: Yes, research shows that reacting this compound with Tetracyanoquinodimethane (TCNQ) yields distinct compounds, BAPMDQ and APMTQ, exhibiting enhanced fluorescence in solutions compared to their solid forms. This difference is attributed to extensive C–H−π interactions and strong H-bonding observed in the crystal structure of BAPMDQ [].
Q5: Does the carbonyl functionality in this compound contribute to any unique properties?
A5: Indeed, the carbonyl group plays a crucial role in the solid-state cation recognition ability of BAPMDQ and APMTQ, specifically towards potassium ions (K+). This recognition, triggered by mechanical grinding, leads to a distinct color change and fluorescence enhancement, potentially due to strong electrostatic interactions between K+ and the carbonyl oxygen [].
Q6: Have any computational studies been conducted on derivatives of this compound?
A6: Computational analyses, including binding energy calculations, have been performed on BAPMDQ and APMTQ. Results indicate a stronger cation−π interaction between K+ and the phenyl ring of APMTQ compared to BAPMDQ, contributing to its enhanced potassium ion recognition []. Additionally, molecular docking studies on carboxamide derivatives of this compound have been used to investigate their potential anticancer and antibacterial activities against specific targets like caspase-3 in HeLa cells and DNA-Gyrase in Staphylococcus aureus [].
Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?
A7: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and Elemental Analysis. These methods provide information about the compound's structure, purity, and elemental composition [, , , , ].
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